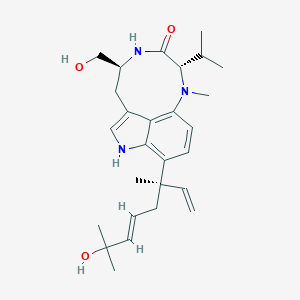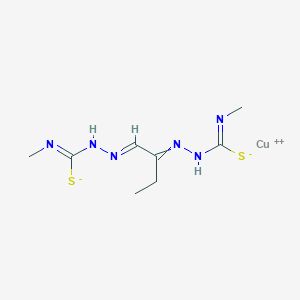
Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone) is a copper-containing complex that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This complex has been extensively studied for its anticancer and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone) is not fully understood. However, it is believed that the complex exerts its anticancer and antimicrobial effects by disrupting the redox balance within cells. The copper ions in the complex are thought to generate reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components such as DNA, proteins, and lipids.
Efectos Bioquímicos Y Fisiológicos
Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone) has been shown to have a number of biochemical and physiological effects. In cancer cells, the complex has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis and metastasis. In microbial cells, the complex has been shown to disrupt cell membrane integrity and inhibit cell division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone) in lab experiments is its stability. The complex is highly stable and can be stored for long periods of time without degradation. Another advantage is its broad-spectrum activity against cancer cells and microbial cells. However, one limitation of using this complex in lab experiments is its cytotoxicity. The complex can be toxic to normal cells at high concentrations, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone). One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the complex. Another area of interest is the investigation of the complex's potential as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Additionally, the development of targeted delivery systems for the complex could improve its efficacy and reduce its toxicity to normal cells.
Métodos De Síntesis
The synthesis of Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone) involves the reaction of ethylglyoxal with N(4)-methylthiosemicarbazone in the presence of copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ions. The resulting complex is a deep blue solid that is highly stable. The synthesis of this complex has been optimized by various researchers to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone) has been extensively studied for its potential therapeutic applications. This complex has shown promising results in the treatment of various types of cancer, including breast, lung, and prostate cancer. It has also been shown to possess antimicrobial activity against a wide range of bacteria and fungi.
Propiedades
Número CAS |
127207-06-1 |
|---|---|
Nombre del producto |
Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone) |
Fórmula molecular |
C8H16CuN6S2+2 |
Peso molecular |
321.9 g/mol |
Nombre IUPAC |
copper;N'-methyl-N-[[(1E)-1-[(N-methyl-C-sulfidocarbonimidoyl)hydrazinylidene]butan-2-ylidene]amino]carbamimidothioate |
InChI |
InChI=1S/C8H16N6S2.Cu/c1-4-6(12-14-8(16)10-3)5-11-13-7(15)9-2;/h5H,4H2,1-3H3,(H2,9,13,15)(H2,10,14,16);/q;+2/p-2/b11-5+,12-6?; |
Clave InChI |
YUAOROJGTBZHPA-UHFFFAOYSA-N |
SMILES isomérico |
CCC(=NNC(=NC)[S-])/C=N/NC(=NC)[S-].[Cu+2] |
SMILES |
CCC(=NNC(=NC)[S-])C=NNC(=NC)[S-].[Cu+2] |
SMILES canónico |
CCC(=NNC(=NC)[S-])C=NNC(=NC)[S-].[Cu+2] |
Sinónimos |
copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone) Cu-ETSM ethylglyoxal bis(N(4)-methylthiosemicarbazone)copper (II) complex |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



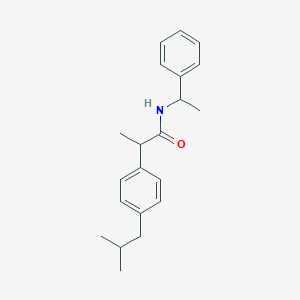
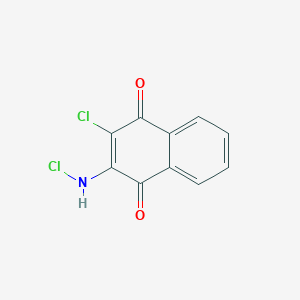
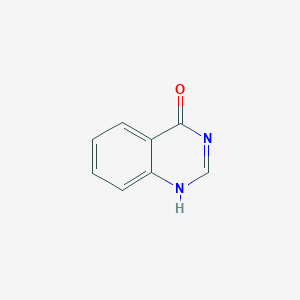
![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143050.png)
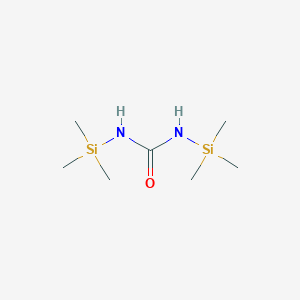
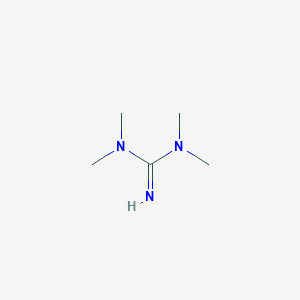
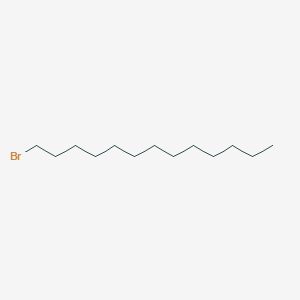
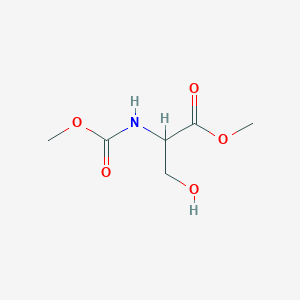
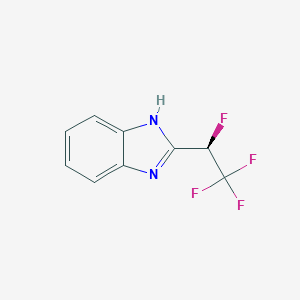
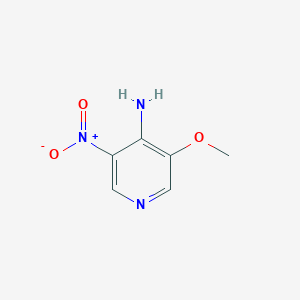
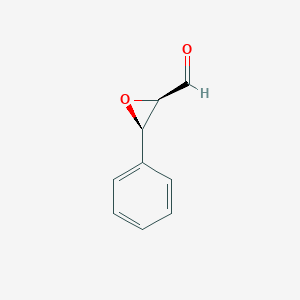
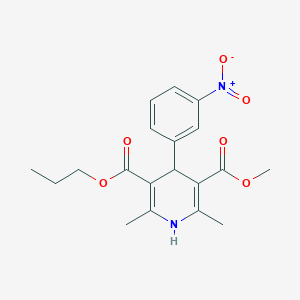
![(6R,7R)-7-amino-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143074.png)
